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N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide

Catalog No.
S6043545
CAS No.
6098-72-2
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide

CAS Number

6098-72-2

Product Name

N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide

IUPAC Name

N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c1-7-2-5-9(13(15)16)6-10(7)12-11(14)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,14)

InChI Key

DEPWZMZRRKSAKH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC2

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CC2

The exact mass of the compound N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is 220.08479225 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide is a chemical compound characterized by its unique cyclopropane ring structure and the presence of a nitrophenyl group. The molecular formula for this compound is C11H12N2O3C_{11}H_{12}N_{2}O_{3}, and it has a molecular weight of approximately 220.23 g/mol. The compound features a carboxamide functional group, which contributes to its chemical reactivity and potential biological activity.

  • Oxidation: This compound can be oxidized to form corresponding oxides, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in the formation of reduced derivatives.
  • Substitution Reactions: The nitrophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under suitable conditions .

Research into the biological activity of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide suggests potential antimicrobial and anticancer properties. The compound may interact with specific molecular targets, modulating enzyme activities or cellular processes. Its mechanism of action could involve the inhibition of cell proliferation or induction of apoptosis in cancer cells, although further studies are required to fully elucidate these effects .

The synthesis of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide typically involves several steps:

  • Formation of Cyclopropane Ring: This can be achieved through the reaction of a suitable precursor with a dichlorocarbene source.
  • Introduction of Nitrophenyl Group: The cyclopropane intermediate is coupled with a nitrophenyl derivative under specific conditions.
  • Amidation: Finally, the carboxamide group is formed by reacting the intermediate with an amine source .

N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide has various applications in:

  • Chemical Research: It serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.
  • Pharmaceutical Development: Ongoing research aims to explore its potential as a therapeutic agent for treating various diseases, particularly in oncology and infectious diseases.
  • Material Science: The compound may also find applications in developing new materials due to its unique structural properties .

Studies on interaction mechanisms indicate that N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide may bind to specific enzymes or receptors, influencing their activity. The pathways involved could include modulation of signaling cascades that lead to altered cellular responses, particularly in cancer cells where it may inhibit growth or induce death .

Several compounds share structural similarities with N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2,2-Dichloro-1-methyl-N-(4'-nitrobiphenyl-4-yl)cyclopropanecarboxamideContains dichloro substituentsUnique combination of chlorinated and nitro groups
N-(4-chloro-2-methoxy-5-nitrophenyl)benzamideBenzamide core instead of cyclopropaneDifferent functional group leading to varied biological activity
Cyclopropanecarboxamide, 2,2-dichloro-1-methyl-N-1,3,4-thiadiazol-2-ylContains thiadiazole moietyDistinctive due to sulfur-containing heterocycle

The uniqueness of N-(2-methyl-5-nitrophenyl)cyclopropanecarboxamide lies in its specific combination of structural features that confer distinct chemical and biological properties compared to these similar compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

220.08479225 g/mol

Monoisotopic Mass

220.08479225 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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